N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline
Description
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline (CAS 1040682-28-7) is a synthetic aniline derivative characterized by a phenoxypropyl backbone with a sec-butyl substituent at the ortho position of the phenoxy ring and an isopropyl group at the para position of the aniline moiety. The compound is utilized in pharmaceutical and chemical research, as evidenced by its availability through suppliers such as Santa Cruz Biotechnology () and EOS Med Chem ().
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMXCHCUOTDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Steps and Reaction Conditions
Although detailed industrial protocols are scarce, laboratory synthesis follows classical organic synthesis principles involving ether formation, alkylation, and amination reactions.
| Step | Reaction Type | Reagents Involved | Conditions | Notes |
|---|---|---|---|---|
| 1 | Sec-butylation of phenol | Sec-butyl halide or sec-butyl Grignard reagent | Controlled temperature, inert atmosphere | To introduce sec-butyl group on phenol ring |
| 2 | Formation of phenoxypropyl intermediate | Phenol derivative + epichlorohydrin or 1-bromopropane | Base (e.g., K2CO3), solvent (e.g., DMF), moderate heat | Ether linkage formation via nucleophilic substitution |
| 3 | Nucleophilic substitution with 2-isopropylaniline | Phenoxypropyl intermediate + 2-isopropylaniline | Elevated temperature, solvent (e.g., ethanol or toluene) | Amination step to form final product |
This sequence is consistent with standard organic synthesis routes for aryl ether-linked anilines.
Detailed Reaction Mechanisms and Conditions
Sec-butylation of Phenol
- The phenol is reacted with a sec-butyl halide (e.g., sec-butyl bromide) under basic conditions to yield 2-(sec-butyl)phenol.
- Reaction is typically carried out in anhydrous conditions using a base like potassium carbonate or sodium hydride.
- Temperature control (room temperature to 60°C) is critical to minimize side reactions.
Formation of Phenoxypropyl Intermediate
- The 2-(sec-butyl)phenol is then reacted with a propyl halide derivative such as epichlorohydrin or 1-bromopropane.
- The reaction proceeds via nucleophilic substitution to form the phenoxypropyl ether.
- Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperature ranges from 50°C to 90°C.
Amination with 2-Isopropylaniline
- The phenoxypropyl intermediate undergoes nucleophilic substitution with 2-isopropylaniline.
- The reaction is often conducted under reflux conditions in ethanol or toluene.
- The amine attacks the electrophilic carbon on the propyl chain, displacing a leaving group (e.g., halide).
- Reaction time varies from several hours to overnight to ensure completion.
Example Reaction Scheme
$$
\text{2-(sec-butyl)phenol} \xrightarrow[\text{K}2\text{CO}3]{\text{sec-butyl bromide}} \text{2-(sec-butyl)phenol} \
\xrightarrow[\text{DMF}]{\text{epichlorohydrin}} \text{2-(sec-butyl)phenoxypropyl intermediate} \
\xrightarrow[\text{EtOH, reflux}]{\text{2-isopropylaniline}} \text{N-{2-[2-(sec-butyl)phenoxy]propyl}-2-isopropylaniline}
$$
Research Findings and Optimization Data
Due to the limited public industrial data, the following observations are drawn from related compound syntheses and chemical principles:
| Parameter | Optimal Range/Value | Impact on Yield/Purity |
|---|---|---|
| Base type and amount | K2CO3, 1.2 eq | Ensures complete deprotonation of phenol for ether formation |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature (ether formation) | 50–90°C | Higher temperatures increase reaction rate but risk side reactions |
| Reaction time (amination) | 6–24 hours | Longer times improve conversion but may cause degradation |
| Molar ratios | Phenol:propyl halide:amine = 1:1.1:1.1 | Slight excess of alkylating agents improves yield |
These parameters require fine-tuning for scale-up synthesis to balance yield, purity, and cost.
Comparative Analysis of Preparation Approaches
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Direct nucleophilic substitution | Straightforward, fewer steps | Requires careful control of conditions to avoid side reactions |
| Multi-step synthesis with intermediate isolation | Allows purification at each step | Time-consuming, potential yield loss |
| Use of alternative alkylating agents (e.g., epichlorohydrin vs. bromopropane) | Epichlorohydrin offers higher reactivity | More expensive, requires careful handling |
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sec-butylation | Sec-butyl bromide, base (K2CO3), anhydrous solvent, 25–60°C | 2-(sec-butyl)phenol |
| 2 | Ether formation | 2-(sec-butyl)phenol + epichlorohydrin, DMF, 50–90°C | 2-(sec-butyl)phenoxypropyl intermediate |
| 3 | Amination | Intermediate + 2-isopropylaniline, ethanol, reflux | Target compound this compound |
Chemical Reactions Analysis
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline can undergo various chemical reactions, including:
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional properties are best understood through comparison with closely related derivatives. Key differences in substituent groups, molecular geometry, and physicochemical properties are summarized below.
Data Table: Structural and Functional Comparison
Key Findings
a) Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro substituent in C19H24FNO () introduces electronegativity, which may improve binding affinity in receptor-ligand interactions but could reduce metabolic stability due to increased susceptibility to enzymatic oxidation.
- Steric Effects: The 3-methylphenoxy derivative () has a smaller substituent than sec-butyl, likely reducing steric hindrance and improving solubility (283.41 g/mol vs. ~305.5 g/mol).
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a sec-butyl group attached to a phenoxy moiety, which connects to a propyl chain and an isopropylaniline group. Its chemical formula is , and it is classified within the aniline derivatives known for diverse applications in medicinal chemistry.
Studies indicate that this compound may modulate protein activity and influence cellular pathways. The compound's interactions with biological molecules suggest potential therapeutic applications in various fields, including cancer research and drug development. Specifically, it has shown promise in proteomics research by elucidating protein interactions and functions, which are crucial for understanding its mechanisms of action.
Case Studies
- Proteomic Applications : In proteomics studies, the compound was used as a reagent to investigate protein interactions. It demonstrated the ability to enhance the identification of protein targets, which could lead to significant advancements in drug discovery processes.
- Therapeutic Potential : Research has indicated that this compound may have therapeutic implications in treating various conditions due to its ability to influence specific biochemical pathways. For instance, its modulation of signaling pathways involved in cancer progression could be explored further for developing targeted therapies.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Sec-butyl group, phenoxy moiety | Potential for distinct biological activities due to substitution variations |
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylamine | Slight variations in functional groups | Differences in reactivity and potential applications |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving controlled temperatures and pressures. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The industrial production methods remain less documented but likely follow similar laboratory synthesis routes with optimizations for yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated intermediates. For example, details a protocol involving bis(pinacolato)diboron, potassium acetate, and palladium(II) acetate in 1,4-dioxane at 95°C . Optimization includes adjusting catalyst loading (e.g., 0.05–0.1 eq Pd), solvent polarity, and reaction time (4–24 h) to improve yield. Post-synthesis purification via column chromatography or recrystallization (e.g., hexane slurry at 40°C) is critical for isolating high-purity products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use hyphenated techniques such as GC-MS or LC-MS (as described in and ) to confirm molecular weight and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions, particularly the sec-butyl and isopropyl groups. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) can quantify purity (>95%), while elemental analysis validates stoichiometry .
Q. What biological activities have been reported for this compound, and how are they assessed?
- Methodological Answer : Preliminary studies (e.g., ) suggest antimicrobial and anticancer potential. Assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ calculation) .
- Enzyme inhibition : Fluorescence-based assays targeting receptors or kinases (e.g., EGFR, VEGFR) using recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Modify substituents : Replace the sec-butyl group with tert-butyl or cyclopropylmethyl (as in and ) to enhance lipophilicity or steric effects .
- Introduce fluorinated groups : Fluorine substitution (e.g., heptafluoroisopropyl in ) can improve metabolic stability .
- Evaluate analogs : Use combinatorial libraries or click chemistry to generate derivatives, followed by high-throughput screening (HTS) .
Q. How can stability and degradation pathways be analyzed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 14–30 days. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the phenoxy-propyl linkage) .
- Light exposure : Use UV-Vis spectroscopy to assess photodegradation, particularly for aromatic amines prone to photooxidation .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa or MCF-7) and normalize results to reference compounds .
- Validate mechanisms : Employ orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) to confirm activity .
- Control solvent effects : Compare DMSO, ethanol, and aqueous solubility to rule out solvent-induced artifacts .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) based on the compound’s InChI key (e.g., RAFCYMBKLIIZOO from ) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How can environmental impact and toxicity be evaluated during preclinical development?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
